

Application Notes and Protocols for BP-M345 Administration in In Vivo Studies

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Compound of Interest

Compound Name:	BP-M345
Cat. No.:	B12367586

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Introduction

BP-M345 is a synthetic diarylpentanoid that has demonstrated potent antimitotic activity in preclinical in vitro studies.^{[1][2]} As a microtubule-targeting agent, **BP-M345** disrupts microtubule stability, leading to mitotic arrest and subsequent apoptosis in cancer cells.^{[2][3]} These characteristics position **BP-M345** as a promising candidate for further investigation in in vivo cancer models.

These application notes provide a comprehensive overview of the proposed administration routes and protocols for in vivo studies involving **BP-M345**. Due to the limited availability of published in vivo data for **BP-M345**, the following protocols are based on established methodologies for similar compounds, particularly other diarylpentanoids and microtubule-targeting agents.^{[4][5]}

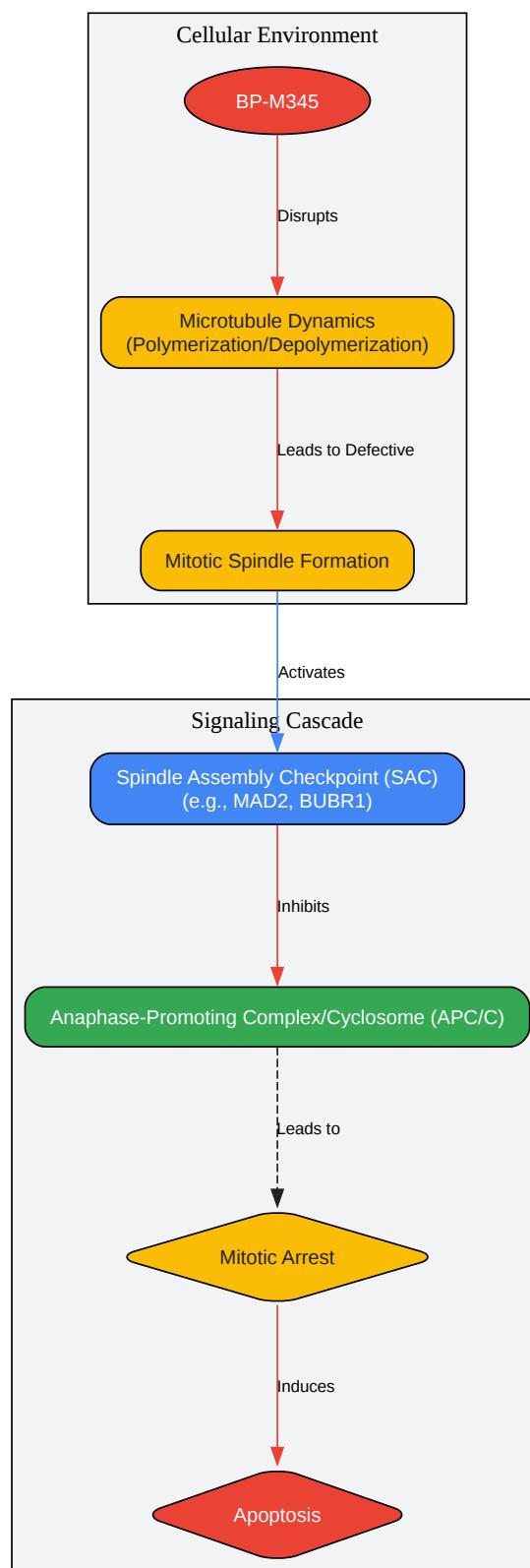
Mechanism of Action: Microtubule Destabilization and Mitotic Arrest

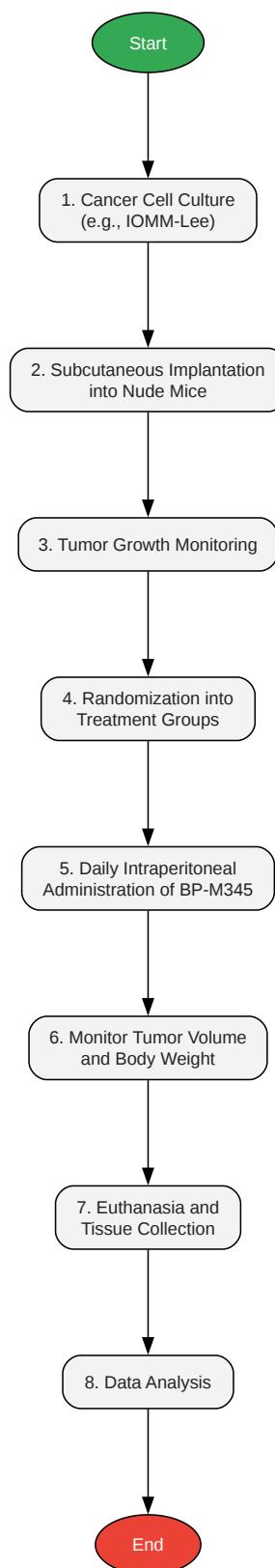
BP-M345 exerts its cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization.^[2] This disruption leads to defects in the mitotic spindle, activating the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.^{[6][7]} Prolonged

activation of the SAC due to the inability of the cell to form a correct metaphase plate ultimately triggers the apoptotic cascade, leading to cell death.[\[2\]](#)

Signaling Pathways

The primary signaling pathway affected by **BP-M345** is the cell cycle regulation machinery, specifically the transition from metaphase to anaphase. By disrupting microtubule dynamics, **BP-M345** activates the SAC, which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[\[7\]](#)[\[8\]](#) This inhibition prevents the degradation of securin and cyclin B, proteins that are essential for the initiation of anaphase and exit from mitosis, respectively.[\[7\]](#)



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